
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one is a novel compound with the molecular formula C13H15FO2 and a molecular weight of 222.3 g/mol
Méthodes De Préparation
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with cyclohexanone under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity .
Analyse Des Réactions Chimiques
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one has been studied for its various biological properties and potential applications in scientific research and industry. It is used in the synthesis of novel compounds with potential therapeutic applications. In chemistry, it serves as a building block for the development of new materials and catalysts. In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
4-(4-Fluoro-3-methoxyphenyl)cyclohexan-1-one can be compared with similar compounds such as:
4-(4-Fluorophenyl)cyclohexanone: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one: This is a positional isomer with the fluorine and methoxy groups swapped, potentially leading to different chemical and biological properties
Propriétés
Formule moléculaire |
C13H15FO2 |
|---|---|
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
4-(4-fluoro-3-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H15FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h4,7-9H,2-3,5-6H2,1H3 |
Clé InChI |
VFCMAXDPPLJMON-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2CCC(=O)CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
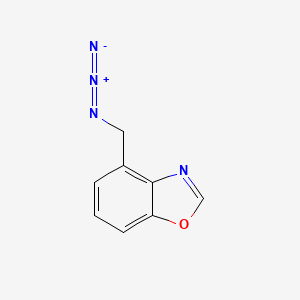


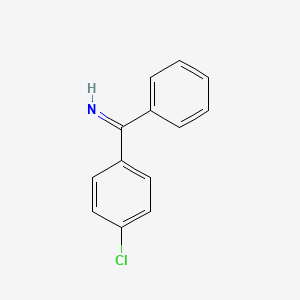
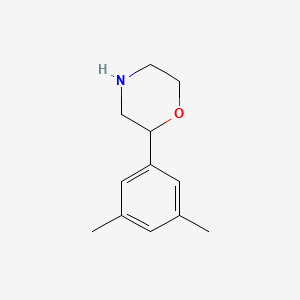

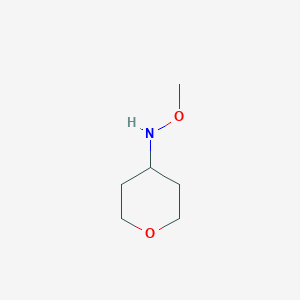
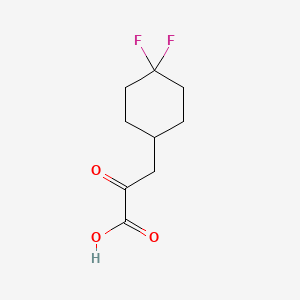
![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
![4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B13537919.png)
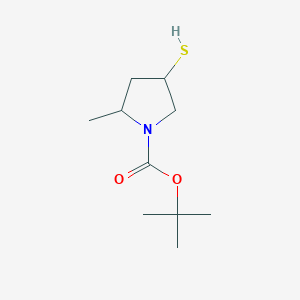
![2-{[(Benzyloxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid](/img/structure/B13537928.png)

